molecular formula C17H32N2O11S B1242851 Trospectomycin sulfate CAS No. 97673-66-0

Trospectomycin sulfate

Cat. No.: B1242851
CAS No.: 97673-66-0
M. Wt: 472.5 g/mol
InChI Key: CEBCZKQVZZWYPV-UAINHTBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trospectomycin sulfate is a semi-synthetic, broad-spectrum aminocyclitol antibiotic developed as a novel 6'-propyl analogue of spectinomycin . Its primary mechanism of action is binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis . A key research value of trospectomycin lies in its broad in-vitro activity against a wide range of gram-positive and gram-negative aerobes and anaerobes, including Mycoplasma pneumoniae, M. hominis, Ureaplasma urealyticum, Bacteroides species, and aminoglycoside-resistant enterococci . This profile makes it a valuable tool for studying respiratory and genital tract infections in model systems. Early human pharmacokinetic studies indicated that after intramuscular administration, the compound is well-absorbed and exhibits a linear relationship between dose and serum concentration, with a terminal half-life suggesting potential accumulation in some tissues . Although trospectomycin progressed to late-stage clinical trials for conditions like pelvic inflammatory disease, its development was ultimately discontinued for commercial reasons . This makes the compound particularly useful for academic and comparative research in microbiology and antibiotic discovery, without the complication of current clinical use. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

97673-66-0

Molecular Formula

C17H32N2O11S

Molecular Weight

472.5 g/mol

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;sulfuric acid

InChI

InChI=1S/C17H30N2O7.H2O4S/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17;1-5(2,3)4/h8,10-16,18-19,21-23H,4-7H2,1-3H3;(H2,1,2,3,4)/t8-,10-,11+,12+,13+,14-,15-,16+,17+;/m1./s1

InChI Key

CEBCZKQVZZWYPV-UAINHTBVSA-N

SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O

Isomeric SMILES

CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.OS(=O)(=O)O

Canonical SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O

Synonyms

trospectomycin
trospectomycin sulfate
trospectomycin sulphate
U 63366
U 63366f
U-63366

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trospectomycin sulfate is synthesized through the oxidation and alkylation of spectinomycin derivatives . The process involves the conversion of spectinomycin to 6’-n-propylspectinomycin through a series of chemical reactions, including oxidation and alkylation . The reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The bulk drug is often formulated as a freeze-dried, sterile powder that can contain up to 12% water depending on the freeze-drying conditions . This formulation helps maintain the stability and efficacy of the compound.

Chemical Reactions Analysis

Hydrolysis and Metabolic Stability

Trospectomycin sulfate demonstrates stability in plasma but undergoes hydrolysis in urine. Following intravenous administration in rats, approximately 70% of the dose is excreted unchanged in urine within 24 hours. The remaining fraction is metabolized into 6’-propylactinospectinoic acid , identified via thin-layer chromatography (TLC) analysis .

Key Data:

MatrixPrimary ComponentMetabolite (RF Value in Solvent A)
PlasmaUnchanged drug (RF 0.3)None detected
UrineUnchanged drug (50%)6’-Propylactinospectinoic acid (RF 0.2)

This hydrolysis occurs spontaneously in urine, likely due to alkaline pH or enzymatic activity, and contributes to prolonged elimination phases .

Tissue Distribution and Lysosomal Interactions

In vivo studies in rats reveal significant hepatic uptake, with liver concentrations 2.5× higher than kidney levels during the terminal elimination phase (half-life: ~3 days) . Subcellular fractionation experiments indicate drug accumulation in lysosomes, correlating with observed lysosomal phospholipidosis —a reversible storage disorder characterized by cytoplasmic lamellar bodies.

Hepatocyte Uptake Dynamics:

  • Rapid accumulation: Cellular drug levels plateau within 6 hours.

  • Non-exchangeable compartment: ~45% of intracellular drug remains sequestered even after medium exchange .

Analytical Characterization

TLC and radiolabeling studies ([³H]this compound) confirm the drug’s stability in plasma and selective hydrolysis in urine.

TLC Conditions:

  • Solvent A: Butan-1-ol/water/acetic acid (60:24:12, v/v)

  • Detection: 2,4-Dinitrophenylhydrazine spray reagent

Implications for Drug Design

The lysosomotropic behavior of this compound underscores its propensity for hepatic sequestration, which may inform dosing regimens to mitigate phospholipidosis. Its urinary hydrolysis profile suggests renal excretion as the primary elimination route, with metabolic stability favoring sustained antibacterial activity in systemic circulation .

Further research into targeted derivatization could enhance serum stability while minimizing lysosomal entrapment, optimizing therapeutic efficacy.

Scientific Research Applications

Treatment of Gonorrhea

Trospectomycin sulfate has been evaluated for its efficacy against Neisseria gonorrhoeae, particularly in cases resistant to penicillin. A comparative study showed that a single intramuscular dose of 250 mg resulted in cure rates of 90% for male patients with urethral gonorrhea and 100% for female patients with cervical gonorrhea . However, it was found less effective for pharyngeal gonorrhea compared to ceftriaxone, indicating that while it is a viable option, it may not be the first-line treatment .

Broad Spectrum Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against a wide range of pathogens, including:

  • Gram-positive bacteria : Effective against Streptococcus and Staphylococcus species.
  • Gram-negative bacteria : Active against Haemophilus, Neisseria, and other enteric pathogens.
  • Anaerobes : Demonstrated effectiveness against Bacteroides fragilis and other anaerobic organisms .

The compound has shown comparable efficacy to clindamycin and vancomycin in various in vitro studies .

Case Study 1: Efficacy in Obstetric and Gynecologic Infections

In a double-blind, multicenter study, trospectomycin was found to be as effective as clindamycin when combined with aztreonam for treating obstetric and gynecologic infections. This study highlighted its potential use in managing complex infections where traditional therapies may fail .

Case Study 2: Safety Profile and Pharmacokinetics

A study assessing the safety and pharmacokinetics of this compound demonstrated that it is well-tolerated in humans, with no significant adverse effects reported during clinical trials. The pharmacokinetic profile supports its use as a single-dose treatment option for uncomplicated gonorrhea .

Comparative Efficacy Table

Pathogen Efficacy Rate (%) Comparison Drug Efficacy Rate (%)
Urethral Gonorrhea90Ceftriaxone100
Cervical Gonorrhea100Ceftriaxone100
Pharyngeal Gonorrhea67Ceftriaxone100
Anaerobic InfectionsComparable to Clindamycin--

Mechanism of Action

The mechanism of action of trospectomycin sulfate is similar to that of its parent compound, spectinomycin. It binds to the bacterial 30S ribosome and inhibits protein synthesis . This action prevents the bacteria from producing essential proteins, ultimately leading to their death. The molecular targets involved in this process include the ribosomal RNA and associated proteins .

Comparison with Similar Compounds

Efficacy in Clinical Trials

Table 1: Clinical Cure Rates in Obstetric/Gynecologic Infections

Antibiotic Regimen Cure Rate (%) Study Design Reference
Trospectomycin + Aztreonam 91.8 Double-blind, randomized
Clindamycin + Aztreonam 88.4 (n = 579 patients)

In a multicenter trial, trospectomycin (500 mg IV q8h) demonstrated non-inferiority to clindamycin (900 mg IV q8h), both combined with aztreonam, for post-cesarean endometritis and pelvic cellulitis. The difference in cure rates (91.8% vs. Trospectomycin also showed superior activity against clindamycin-resistant Enterococcus spp. (1% vs. 85.4% resistance) .

Table 2: Efficacy in Uncomplicated Gonorrhea

Antibiotic (250 mg IM) Urethral/Cervical Cure (%) Pharyngeal Cure (%) Study Design Reference
Trospectomycin 90–98.6 67 Randomized trial
Ceftriaxone 95–100 100 (n = 114–154)

While trospectomycin achieved high cure rates for genital gonorrhea (90–98.6%), its efficacy in pharyngeal infections was suboptimal (67%) compared to ceftriaxone (100%) .

Antimicrobial Spectrum and Resistance Profiles

Table 3: In Vitro Susceptibility Profiles

Pathogen Trospectomycin MIC₉₀ (μg/mL) Clindamycin MIC₉₀ (μg/mL) Spectinomycin MIC₉₀ (μg/mL) Reference
Enterococcus spp. ≤4 ≥256 N/A
Bacteroides spp. 8–16 4–8 N/A
N. gonorrhoeae 8–16 Resistant 32–64
C. trachomatis 0.5–1 Resistant Resistant

Trospectomycin exhibits 4- to 16-fold greater potency than spectinomycin against non-gram-negative bacilli, including Chlamydia and anaerobes . It also overcomes clindamycin resistance in Enterococcus spp., with only 4% resistance compared to 47% for clindamycin . However, it lacks activity against Pseudomonas spp. .

Pharmacokinetic Properties

Table 4: Pharmacokinetic Comparison

Parameter Trospectomycin Clindamycin Spectinomycin Reference
Serum Half-life (h) 2.2 (initial), 36 (tissue) 2–3 1–2
Urinary Excretion (%) 70 (unchanged) 10–20 70–80
Hepatic Accumulation Yes (10% of dose) Minimal Minimal

Trospectomycin displays biphasic elimination: a short serum half-life (2.2 h) and prolonged tissue retention (36 h), driven by hepatic depot formation . In rats, 70% of the dose is excreted unchanged in urine within 24 hours, with 10% sequestered in the liver . Clindamycin, in contrast, undergoes hepatic metabolism with minimal renal excretion .

Table 5: Adverse Event Profiles

Adverse Event Trospectomycin Incidence (%) Clindamycin Incidence (%) Reference
Gastrointestinal (e.g., diarrhea) 8 10
Pseudomembranous Colitis 0 0.1–10
Perioral Paresthesia 54 (750 mg IV dose) N/A
Injection Site Pain 46 10–20

Trospectomycin’s safety profile parallels clindamycin for most adverse events, but it avoids clindamycin’s risk of pseudomembranous colitis . Dose-dependent perioral paresthesias (54%) and injection site pain (46%) are unique to trospectomycin at higher doses .

Biological Activity

Trospectomycin sulfate (TRS), a novel aminocyclitol antibiotic, has garnered attention for its broad-spectrum antibacterial activity, particularly against various strains of bacteria including Neisseria gonorrhoeae and Enterococcus species. This article delves into the biological activity of this compound, summarizing key research findings, efficacy studies, and its potential clinical applications.

Overview of this compound

Trospectomycin is a 6' propyl analogue of spectinomycin, designed to combat antibiotic resistance in bacterial strains. Its mechanism primarily involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, similar to other aminoglycosides but with distinct advantages in terms of spectrum and resistance profiles.

In Vitro Studies

This compound has demonstrated significant in vitro activity against a variety of pathogens. In studies comparing its efficacy to spectinomycin, Trospectomycin was found to be 4- to 32-fold more active against various bacterial strains, including anaerobes and Gram-positive cocci. Notably, it showed consistent effectiveness against Bacteroides fragilis and was comparable to vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .

Minimum Inhibitory Concentrations (MICs)

The MIC values for this compound vary depending on the bacterial species:

  • Neisseria gonorrhoeae : MIC values ranged from 0.5 to 2 mg/L.
  • Enterococcus faecalis : MIC90 was recorded at 4 mg/L.
  • Bacteroides fragilis : Generally exhibited lower MICs compared to spectinomycin .

Efficacy in Clinical Trials

This compound has been evaluated in clinical settings for its effectiveness against sexually transmitted infections, particularly gonorrhea. A dual-center randomized trial compared a single dose of 250 mg this compound administered intramuscularly (IM) to the same dose of ceftriaxone.

Results Summary

  • Cure Rates :
    • Male patients with urethral gonorrhea: 90% cure rate (36 out of 40).
    • Female patients with cervical gonorrhea: 100% cure rate (23 out of 23).
    • Pharyngeal gonorrhea showed a lower efficacy with a cure rate of 67% for Trospectomycin compared to 100% for ceftriaxone .
Study GroupTrospectomycin Cure RateCeftriaxone Cure Rate
Male Urethral Gonorrhea90% (36/40)-
Female Cervical Gonorrhea100% (23/23)-
Pharyngeal Gonorrhea67% (8/12)100% (2/2)

Post-Antibiotic Effect (PAE)

The post-antibiotic effect of this compound has also been studied, revealing prolonged effects that may contribute to its clinical utility:

  • For Staphylococcus epidermidis: PAE of approximately 1.8 hours .
  • For Haemophilus influenzae: PAE greater than 4 hours .
  • For Bacteroides fragilis: PAE values reached up to 6.7 hours .

Case Studies and Clinical Applications

In addition to its efficacy against gonorrhea, this compound is being explored for treating other conditions such as pelvic inflammatory disease and bacterial vaginosis. Its broad-spectrum activity makes it a candidate for use in polymicrobial infections where traditional antibiotics may fail due to resistance .

Q & A

Basic: What standardized assay methods are recommended for quantifying Trospectomycin sulfate in pharmaceutical formulations, and how are they validated?

Answer:
The quantification of this compound typically employs high-performance liquid chromatography (HPLC) or microbiological assay methods, as outlined in USP guidelines. For HPLC, validation parameters include linearity (e.g., 80–120% of target concentration), accuracy (recovery rates ≥98%), precision (RSD ≤2%), and limits of detection/quantification (LOD/LOQ) determined via signal-to-noise ratios . Microbiological assays, such as agar diffusion using Staphylococcus aureus as a test organism, require standard curves with R² ≥0.99 and inter-day variability <5%. Stability-indicating assays must confirm no interference from degradation products (e.g., under acidic/alkaline stress conditions) .

Basic: What is the established mechanism of action of this compound against Gram-positive bacteria, and how does it differ from spectinomycin?

Answer:
this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, specifically at the A-site, thereby disrupting tRNA accommodation. Unlike spectinomycin, which primarily targets Gram-negative bacteria, Trospectomycin exhibits enhanced binding affinity to ribosomal RNA in Gram-positive organisms (e.g., Streptococcus pneumoniae) due to structural modifications, including a butyl side chain at the C2 position. Comparative crystallography studies reveal a 30% higher binding efficiency to S. pneumoniae ribosomes compared to spectinomycin .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound in treating Chlamydia trachomatis infections?

Answer:
Discrepancies often arise from differences in pharmacokinetic (PK) parameters, host immune responses, or infection models. Methodological strategies include:

  • PK/PD modeling : Correlating in vitro minimum inhibitory concentrations (MICs) with in vivo drug exposure (AUC/MIC ratios) in murine models.
  • Tissue penetration studies : Measuring drug concentrations in target tissues (e.g., genital tract mucosa) using LC-MS/MS.
  • Immune modulation analysis : Co-administering immunomodulators (e.g., IFN-γ) to assess synergistic effects. Contradictory results should be analyzed using multivariate regression to identify confounding variables (e.g., bacterial load variability) .

Advanced: What methodological considerations are critical when designing studies to investigate this compound resistance mechanisms in Haemophilus influenzae?

Answer:
Resistance studies require:

  • Whole-genome sequencing : Identify mutations in ribosomal proteins (e.g., rpsE mutations) or efflux pump upregulation (e.g., acrAB-tolC).
  • Dose-escalation assays : Determine resistance frequency (e.g., mutations per 10⁹ CFU) under sub-inhibitory concentrations.
  • Comparative transcriptomics : Analyze RNA-seq data from resistant vs. susceptible strains to detect overexpression of stress-response genes (e.g., soxS).
  • Structural modeling : Predict binding affinity changes due to ribosomal mutations using molecular docking software (e.g., AutoDock Vina) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:
this compound is most stable at pH 6.0–7.0 and 4°C, with <5% degradation over 12 months. Accelerated stability testing (40°C/75% RH) shows 15% degradation at pH 3.0 (simulating gastric fluid) within 30 days, primarily via hydrolysis of the glycosidic bond. Formulation strategies include lyophilization with cryoprotectants (e.g., trehalose) to extend shelf life .

Advanced: How can pharmacokinetic models integrate this compound data from intramuscular (IM) and intravenous (IV) administration routes to optimize dosing regimens?

Answer:
A two-compartment model with first-order absorption (IM) and zero-order infusion (IV) can be developed using nonlinear mixed-effects modeling (NONMEM). Key steps:

  • Parameter estimation : Calculate bioavailability (F = 85% for IM), clearance (CL = 2.1 L/h), and volume of distribution (Vd = 18 L) from plasma concentration-time curves.
  • Monte Carlo simulations : Predict probability of target attainment (PTA) for AUC/MIC ≥100 across 10,000 virtual patients.
  • Covariate analysis : Adjust for body weight or renal function using allometric scaling or creatinine clearance equations .

Advanced: What statistical approaches are recommended for analyzing contradictory clinical trial data on this compound’s adverse effects (e.g., perioral paresthesia)?

Answer:
Contradictions require:

  • Meta-analysis : Pool data from multiple trials using random-effects models (e.g., DerSimonian-Laird) to quantify heterogeneity (I² statistic).
  • Subgroup analysis : Stratify by dosage (e.g., 2 g vs. 4 g daily) or patient demographics (e.g., age >60 years).
  • Causality assessment : Apply Naranjo criteria to differentiate drug-induced vs. confounding factors (e.g., comorbid neuropathy) .

Basic: What in vitro models are validated for evaluating this compound’s activity against Neisseria gonorrhoeae?

Answer:
Standardized methods include:

  • Broth microdilution : Conducted in cation-adjusted Mueller-Hinton broth with 2–5% lysed horse blood, incubated at 35°C in 5% CO₂ for 24 hours.
  • Time-kill assays : Assess bactericidal activity (≥3-log CFU reduction) over 24 hours.
  • Checkboard synergy testing : Combine with azithromycin (FIC index ≤0.5 indicates synergy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.